Core Compound Identification and Properties
Core Compound Identification and Properties
An In-Depth Technical Guide to 1,3-Diiodo-5-nitrobenzene
This guide provides a comprehensive technical overview of 1,3-Diiodo-5-nitrobenzene (CAS No. 57830-60-1), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its physicochemical properties, synthesis, reactivity, spectral characteristics, and safety protocols, offering expert insights for researchers and professionals.
1,3-Diiodo-5-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with two iodine atoms at the meta positions relative to a nitro group.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of 1,3-Diiodo-5-nitrobenzene are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 57830-60-1 | [1] |
| Molecular Formula | C₆H₃I₂NO₂ | [1][2] |
| Molecular Weight | 374.90 g/mol | [1][2] |
| Appearance | Light-red to Brown Solid | Sigma-Aldrich |
| IUPAC Name | 1,3-diiodo-5-nitrobenzene | [1] |
| Synonyms | 3,5-diiodonitrobenzene | [1] |
| SMILES | C1=C(C=C(C=C1I)I)[O-] | [1] |
| InChI Key | JIVYEUNBDFYQRD-UHFFFAOYSA-N | [1] |
| XLogP3 | 3.1 | AA Blocks |
| Complexity | 149 | AA Blocks |
Synthesis of 1,3-Diiodo-5-nitrobenzene: A Methodological Deep Dive
The synthesis of 1,3-Diiodo-5-nitrobenzene can be approached through several routes. A common and reliable method involves the Sandmeyer reaction, which transforms an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[3] An alternative approach is the direct iodination of a suitable precursor.
Representative Synthesis via Sandmeyer Reaction
Experimental Protocol: Diazotization and Iodination (Adapted from a similar synthesis[3])
Materials:
-
3,5-diiodoaniline (or a suitable diiodoaniline precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Bisulfite (NaHSO₃)
-
Ice
Step-by-Step Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer, dissolve the diiodoaniline precursor in concentrated sulfuric acid.
-
Cool the solution to 5°C in an ice-salt bath.
-
Slowly add a cooled mixture of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Stir the mixture until diazotization is complete, which can be monitored by testing a drop of the reaction mixture in cold water to see if it forms a clear yellow solution.
-
-
Iodination:
-
Pour the diazonium salt solution into a beaker containing a mixture of cracked ice and water.
-
Add urea in small portions to destroy any excess nitrous acid.
-
Gradually add a solution of potassium iodide in water to the mixture.
-
Heat the reaction mixture to complete the reaction, indicated by the cessation of gas evolution.
-
-
Work-up and Purification:
-
Remove any free iodine by adding a small amount of sodium bisulfite.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and acid.
-
Air-dry the product to a constant weight.
-
Further purification can be achieved by recrystallization from a suitable solvent like boiling benzene.
-
Workflow Diagram: Synthesis of 1,3-Diiodo-5-nitrobenzene via Sandmeyer Reaction
Caption: A generalized workflow for the synthesis of 1,3-Diiodo-5-nitrobenzene.
Reactivity and Synthetic Utility
The reactivity of 1,3-Diiodo-5-nitrobenzene is primarily influenced by the interplay of the electron-withdrawing nitro group and the two iodine substituents.
-
Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making electrophilic substitution on the aromatic ring challenging.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, although this is less common for iodinated benzenes compared to their fluoro- or chloro-analogs.
-
Reactions of the Iodine Substituents: The carbon-iodine bonds are susceptible to various transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 3,5-diiodoaniline and its derivatives. This transformation is valuable for introducing a nucleophilic site on the aromatic ring.
-
Other Reactions: 1,3-Diiodo-5-nitrobenzene has been shown to react with phenols and can be used in reductive amination and nucleophilic addition reactions.[2]
Spectral Analysis
While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for 1,3-Diiodo-5-nitrobenzene is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We would anticipate two signals in the aromatic region:
-
A triplet (or a finely split multiplet) corresponding to the proton at the C4 position (between the two iodine atoms).
-
A doublet corresponding to the two equivalent protons at the C2 and C6 positions (adjacent to the nitro group).
The chemical shifts will be downfield due to the deshielding effects of the nitro group and the iodine atoms. For comparison, the protons ortho to the nitro group in nitrobenzene appear at ~8.25 ppm, while the meta protons are at ~7.56 ppm.[4]
¹³C NMR Spectroscopy
In a broadband-decoupled ¹³C NMR spectrum, we would expect to see four distinct signals corresponding to the four non-equivalent carbon atoms:
-
The carbon atom bearing the nitro group (C5).
-
The two equivalent carbon atoms bearing the iodine atoms (C1 and C3).
-
The two equivalent carbon atoms adjacent to the nitro group (C2 and C6).
-
The carbon atom between the two iodine atoms (C4).
The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield, as seen in nitrobenzene (~148.3 ppm).[4] The carbons attached to the iodine atoms will also show a characteristic chemical shift.
IR Spectroscopy
The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group:
-
Asymmetric N-O stretching vibration around 1520-1560 cm⁻¹.
-
Symmetric N-O stretching vibration around 1345-1385 cm⁻¹.
-
C-I stretching vibrations will appear in the far-infrared region, typically below 600 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will be present in their usual regions.
Mass Spectrometry
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 375. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and iodine atoms.
Applications in Research and Development
1,3-Diiodo-5-nitrobenzene serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its diiodo-functionality allows for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures. A related compound, 1-Fluoro-3-iodo-5-nitrobenzene, is utilized in the synthesis of biologically active compounds, including potential anti-cancer agents, and in the development of advanced polymers.[5] This suggests a similar utility for the diiodo analog.
Logical Relationship Diagram: Applications of 1,3-Diiodo-5-nitrobenzene
Caption: The role of 1,3-Diiodo-5-nitrobenzene as a precursor in different fields.
Safety and Handling
1,3-Diiodo-5-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
1,3-Diiodo-5-nitrobenzene is a versatile and valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern allows for a range of chemical transformations, making it a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
-
Organic Syntheses Procedure. 1,2,3-triiodo-5-nitrobenzene. Available at: [Link]
-
SpectraBase. 1,3-dichloro-2-iodo-5-nitrobenzene - Optional[FTIR] - Spectrum. Available at: [Link]
-
PubChem. 1,3-Diiodo-5-nitrobenzene | C6H3I2NO2 | CID 12134256. Available at: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Available at: [Link]
